3-Ethynyl-5-methoxybenzaldehyde
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Overview
Description
3-Ethynyl-5-methoxybenzaldehyde is an organic compound characterized by the presence of an ethynyl group and a methoxy group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where 3-iodo-5-methoxybenzaldehyde is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 3-ethynyl-5-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Ethynyl-5-methoxybenzoic acid.
Reduction: 3-Ethynyl-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-5-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-5-methoxybenzaldehyde involves its reactivity towards various chemical and biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can undergo cycloaddition reactions, forming new chemical entities that can interact with biological pathways.
Comparison with Similar Compounds
- 2-Ethynyl-5-methoxybenzaldehyde
- 4-Ethynyl-5-methoxybenzaldehyde
- 3-Ethynyl-4-methoxybenzaldehyde
Comparison: 3-Ethynyl-5-methoxybenzaldehyde is unique due to the specific positioning of the ethynyl and methoxy groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity and efficiency in chemical reactions, making it a distinct and valuable compound in organic synthesis.
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethynyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h1,4-7H,2H3 |
InChI Key |
ORLLUDIUUMFTGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)C=O |
Origin of Product |
United States |
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